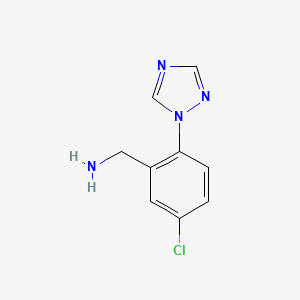

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine

描述

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is a chemical compound that features a phenyl ring substituted with a chloro group and a 1H-1,2,4-triazol-1-yl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-nitrobenzaldehyde.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Triazole Formation: The amine group is then reacted with 1H-1,2,4-triazole under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

Types of Reactions

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenylmethanamines.

科学研究应用

Antimicrobial Activity

Overview : Triazole derivatives are known for their potent antimicrobial properties. (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine has shown promising results against various pathogenic microorganisms.

Case Studies :

- A study demonstrated that triazole compounds exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicated that modifications at specific positions on the phenyl ring enhance antimicrobial efficacy .

- In another investigation, derivatives of triazole were synthesized and tested against a panel of bacteria, showing that compounds with electron-donating groups on the phenyl ring exhibited higher activity .

Antifungal Applications

Overview : The antifungal properties of triazole compounds are well-documented, making them valuable in treating fungal infections.

Research Findings :

- Triazole derivatives have been utilized as effective antifungal agents, with some compounds demonstrating activity comparable to established antifungal drugs like fluconazole . The mechanism often involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.

Pharmaceutical Development

Overview : The compound has potential applications in drug development due to its structural characteristics and biological activities.

Applications :

- Research has focused on synthesizing new triazole derivatives that could serve as lead compounds in developing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases .

- The incorporation of this compound into hybrid molecules may enhance their therapeutic profiles through synergistic effects .

Agricultural Uses

Overview : Triazole compounds are also explored for their potential as agricultural fungicides.

Findings :

- Studies indicate that certain triazole derivatives can effectively control fungal pathogens in crops, thereby improving agricultural productivity. Their application can lead to reduced crop losses and improved food security .

Cosmetic Formulations

Overview : The compound's properties may also find applications in cosmetic formulations.

Insights :

- Research suggests that triazole derivatives can be included in cosmetic products for their antifungal properties and potential skin benefits. They may help in formulating products that prevent fungal infections on the skin .

Data Table: Summary of Applications

作用机制

The mechanism of action of (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The chloro group may also play a role in enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

(5-Chloro-2-(1H-1,2,3-triazol-1-YL)phenyl)methanamine: Similar structure but with a different triazole ring.

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine is unique due to the specific positioning of the chloro and triazole groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

生物活性

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine, a compound characterized by its unique triazole and chloro substituents, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : 5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenylmethanamine

- Molecular Formula : C9H9ClN4

- Molecular Weight : 208.65 g/mol

- CAS Number : 404922-72-1

Synthesis Routes

The synthesis of this compound typically involves the following steps:

- Starting Material : 5-chloro-2-nitrobenzaldehyde.

- Reduction : The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

- Triazole Formation : The amine reacts with 1H-1,2,4-triazole under acidic conditions to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the triazole ring enhances its efficacy against various pathogens:

- Antifungal Activity : The compound has been evaluated for its antifungal properties against Candida species and demonstrated effective inhibition at low concentrations (MIC values < 10 μg/mL) .

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.37 |

| Candida glabrata | 0.47 |

| Fluconazole-resistant strains | 0.50 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The triazole moiety is known to bind to enzymes involved in fungal cell wall synthesis, disrupting their function and leading to cell death.

Case Studies

A study focusing on the compound's activity against Mycobacterium tuberculosis (Mtb) highlighted its potential as an anti-tubercular agent. Compounds derived from similar structures exhibited MIC values ranging from 1.8 to 6 μg/mL against Mtb .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as (5-Chloro-2-(1H-1,2,3-triazol-1-YL)phenyl)methanamine and (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenylethanamine), the unique positioning of the chloro and triazole groups in this compound significantly influences its biological activity.

| Compound Name | Antimicrobial Activity |

|---|---|

| (5-Chloro-2-(1H-1,2,3-triazol-1-YL)phenyl)methanamine | Moderate |

| (5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenylethanamine | Low |

| This compound | High |

属性

IUPAC Name |

[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLUCLPHZVBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457600 | |

| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404922-72-1 | |

| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。